![molecular formula C20H18ClN3O6 B2372915 7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105250-93-8](/img/structure/B2372915.png)
7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chloro group, an oxadiazole ring, a benzoxazinone ring, and a trimethoxyphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could impact its reactivity, while the trimethoxyphenyl group could influence its solubility .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthesis procedures for creating novel derivatives of [1,4]benzoxazinone. One study described the synthesis of a series of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, showing its versatility in chemical synthesis processes (Guguloth, 2021).
Biological Activities and Potential
- Some derivatives of the compound have shown promise in the field of medicinal research. For example, certain 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group demonstrated significant nematocidal activities, indicating the compound's potential in developing new biological agents (Liu et al., 2022).
- Another study highlighted the preparation of optically active derivatives with potential synthetic and pharmacological interest. These compounds displayed good inhibition against Gram-positive bacteria and fungi, showcasing the compound's role in developing new antibiotics (Meng et al., 2013).
Structural and Chemical Properties
- Detailed studies on the structural and chemical properties of similar compounds have been conducted. For instance, a study on the title compound, a substituted 3,4-dihydro-2H-1,4-benzoxazine, analyzed its structure and noted the molecule's planar phenyl rings and half-boat conformation, providing insight into the molecular configuration (Chaudhuri et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
7-chloro-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6/c1-26-15-6-11(7-16(27-2)19(15)28-3)20-22-17(30-23-20)9-24-13-5-4-12(21)8-14(13)29-10-18(24)25/h4-8H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWMQUEESNHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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